molecular formula C15H11FN2O B1302164 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727652-06-4

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1302164
CAS RN: 727652-06-4
M. Wt: 254.26 g/mol
InChI Key: BJJBRIIUAKQDHD-UHFFFAOYSA-N
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Description

The compound 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core, which is a fused two-ring system combining imidazole and pyridine rings. The presence of a fluorophenyl group and a carbaldehyde functional group suggests potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including cyclocondensation and formylation. For instance, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines is achieved through a microwave-assisted process involving cyclocondensation of β-enaminones with NH-3-aminopyrazoles, followed by formylation with Vilsmeyer-Haack reagent . Although the exact synthesis of this compound is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using both experimental and theoretical methods. For example, the structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was optimized using Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, which were in agreement with experimental infrared bands . Such studies provide insights into the vibrational frequencies, molecular stability, and charge distribution, which are crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of heterocyclic aldehydes can lead to the formation of novel functional fluorophores, as demonstrated by the use of N-heteroaryl aldehydes as intermediates . The presence of the carbaldehyde group in this compound suggests that it could undergo similar reactions, potentially leading to the synthesis of new fluorescent compounds or pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the presence of a fluorine atom can affect the molecule's electrostatic potential, making certain regions more susceptible to electrophilic or nucleophilic attack . The photophysical properties, such as fluorescence intensity and quantum yields, are also determined by the molecular structure, as seen in the case of pyrazolo[1,5-a]pyrimidines . The analysis of these properties is essential for the development of compounds for optical applications or as biological probes.

Mechanism of Action

The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can form stable complexes with transition metals, particularly copper, which can efficiently catalyze oxidation reactions . These interactions are crucial for its function in biochemical pathways, influencing the activity of enzymes and the stability of protein complexes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic fluxes. These changes can affect cell proliferation, differentiation, and apoptosis, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions underpin its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation processes. Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage-dependent effects is crucial for determining its therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic fluxes and the levels of specific metabolites, impacting overall cellular metabolism. The compound’s role in these pathways is essential for understanding its biochemical and pharmacological properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s distribution pattern is critical for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are important for its role in cellular processes and its potential as a therapeutic agent .

properties

IUPAC Name

2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c1-10-6-7-18-13(9-19)15(17-14(18)8-10)11-2-4-12(16)5-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJBRIIUAKQDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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